molecular formula C31H27F2N7O3 B2828974 Tam-IN-2

Tam-IN-2

Cat. No.: B2828974
M. Wt: 583.6 g/mol
InChI Key: PLCVJNJRUVNDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAM-IN-2: is a chemical compound known for its role as an inhibitor of the TAM receptor. The TAM receptor is a family of receptor tyrosine kinases that includes Tyro3, Axl, and Mer. These receptors are involved in various cellular processes, including cell survival, proliferation, and immune regulation .

Scientific Research Applications

Chemistry: TAM-IN-2 is used in chemical research to study the inhibition of TAM receptors. It serves as a tool compound to investigate the role of these receptors in various chemical processes.

Biology: In biological research, this compound is utilized to explore the functions of TAM receptors in cell signaling, immune regulation, and disease mechanisms. It helps in understanding how these receptors contribute to cellular processes and their potential as therapeutic targets.

Medicine: This includes cancer research, where the inhibition of TAM receptors can be a strategy to prevent tumor growth and metastasis .

Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its role as a TAM receptor inhibitor makes it valuable in the pharmaceutical industry for creating targeted therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAM-IN-2 involves the preparation of pyrrolotriazine compounds. The specific synthetic route and reaction conditions are detailed in patent US 20170275290 A1 . The compound is typically synthesized through a series of chemical reactions that include the formation of pyrrolotriazine rings and subsequent functionalization to achieve the desired inhibitory properties.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The compound is produced under controlled conditions to ensure high purity and consistency. The production process involves multiple steps, including purification and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: TAM-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: this compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound .

Mechanism of Action

TAM-IN-2 exerts its effects by inhibiting the activity of TAM receptors. These receptors are involved in various signaling pathways that regulate cell survival, proliferation, and immune responses. By inhibiting these receptors, this compound can modulate these pathways and affect cellular processes. The molecular targets of this compound include the tyrosine kinase domains of Tyro3, Axl, and Mer receptors .

Comparison with Similar Compounds

    UNC2250: A specific inhibitor of Mer receptor.

    Gilteritinib hemifumarate: A dual inhibitor of FLT3 and Axl receptors.

    Sitravatinib malate: An inhibitor of multiple receptor tyrosine kinases, including Axl, Mer, and VEGFR.

Uniqueness: TAM-IN-2 is unique in its ability to inhibit all three members of the TAM receptor family (Tyro3, Axl, and Mer). This broad-spectrum inhibition makes it a valuable tool in research and therapeutic development, as it can target multiple pathways simultaneously .

Properties

IUPAC Name

N-[4-[7-(1-acetylpiperidin-4-yl)-4-aminopyrrolo[2,1-f][1,2,4]triazin-5-yl]-3-fluorophenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2N7O3/c1-18(41)38-13-10-19(11-14-38)27-16-25(28-29(34)35-17-36-40(27)28)23-9-6-21(15-26(23)33)37-30(42)24-3-2-12-39(31(24)43)22-7-4-20(32)5-8-22/h2-9,12,15-17,19H,10-11,13-14H2,1H3,(H,37,42)(H2,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCVJNJRUVNDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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